1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHOXYPHENYL)THIOUREA: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHOXYPHENYL)THIOUREA typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the thiourea moiety, converting it to the corresponding amine or thiol.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHOXYPHENYL)THIOUREA is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In the agricultural industry, thiourea derivatives are studied for their potential use as herbicides or pesticides. The compound’s unique structure may enhance its effectiveness in protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyrazole ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(PHENYL)THIOUREA: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(4-METHOXYPHENYL)THIOUREA: Similar structure but with the methoxy group in a different position, potentially altering its properties.
N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-CHLOROPHENYL)THIOUREA: Contains a chlorine atom instead of a methoxy group, which may enhance its antimicrobial activity.
Uniqueness: N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHOXYPHENYL)THIOUREA is unique due to the presence of both the pyrazole ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C13H16N4OS/c1-8-12(9(2)17-16-8)15-13(19)14-10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,16,17)(H2,14,15,19) |
InChI Key |
PNETVEDLJOVYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=S)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.